A Comprehensive Technical Guide to 4-Carboxy-2-nitrophenylboronic Acid: Properties, Synthesis, and Applications in Research and Development
A Comprehensive Technical Guide to 4-Carboxy-2-nitrophenylboronic Acid: Properties, Synthesis, and Applications in Research and Development
CAS Number: 85107-54-6
This technical guide provides an in-depth overview of 4-Carboxy-2-nitrophenylboronic acid, a versatile organic compound with significant applications in chemical synthesis, drug discovery, and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, experimental protocols for its use, and insights into its role in biological signaling pathways.
Core Properties and Specifications
4-Carboxy-2-nitrophenylboronic acid is a substituted phenylboronic acid featuring both a carboxylic acid and a nitro group. These functional groups impart unique reactivity and properties, making it a valuable building block in organic synthesis.
| Property | Value | Reference |
| CAS Number | 85107-54-6 | |
| Molecular Formula | C₇H₆BNO₆ | |
| Molecular Weight | 210.94 g/mol | |
| Purity | ≥97% | |
| Appearance | Off-white to yellow crystalline powder | |
| Storage Temperature | Room Temperature, store under inert gas |
Key Applications in Scientific Research
The unique structural features of 4-Carboxy-2-nitrophenylboronic acid make it a valuable reagent in several areas of research:
-
Suzuki-Miyaura Cross-Coupling Reactions: It serves as a crucial building block for the synthesis of complex biaryl compounds, which are common scaffolds in pharmaceuticals and functional materials.
-
Drug Delivery Systems: The boronic acid moiety can form reversible covalent bonds with diols present on the surface of cells, such as sialic acids, which are often overexpressed in cancer cells. This property is exploited for targeted drug delivery. The nitro group can also be used as a trigger for drug release in the reductive environment of tumors.
-
Biosensors: Its ability to bind with saccharides makes it a useful component in the development of fluorescent sensors for glucose and other biologically important diols.
Experimental Protocols
Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 4-Carboxy-2-nitrophenylboronic acid with an aryl halide.
Materials:
-
4-Carboxy-2-nitrophenylboronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Schlenk flask or microwave vial
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 4-Carboxy-2-nitrophenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask.
-
Reaction Execution: Stir the mixture at the desired temperature (typically 80-120 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling Experimental Workflow
Synthesis of Sialic Acid-Targeted Nanoparticles for Drug Delivery
This protocol outlines the preparation of polymeric nanoparticles functionalized with 4-Carboxy-2-nitrophenylboronic acid for targeted drug delivery to cancer cells overexpressing sialic acid.
Materials:
-
A polymer with reactive functional groups (e.g., amine-terminated polymer)
-
4-Carboxy-2-nitrophenylboronic acid
-
A coupling agent (e.g., EDC/NHS)
-
A therapeutic drug to be encapsulated
-
Dialysis membrane
-
Appropriate solvents (e.g., DMSO, water)
Procedure:
-
Activation of Boronic Acid: Activate the carboxylic acid group of 4-Carboxy-2-nitrophenylboronic acid using EDC/NHS in an appropriate solvent like DMSO.
-
Polymer Conjugation: Add the amine-terminated polymer to the activated boronic acid solution and stir at room temperature to form the polymer-boronic acid conjugate.
-
Nanoparticle Formulation and Drug Loading: Formulate nanoparticles from the polymer conjugate using a method like nanoprecipitation. The therapeutic drug can be co-encapsulated during this process.
-
Purification: Purify the drug-loaded nanoparticles by dialysis to remove unreacted reagents and free drug.
-
Characterization: Characterize the nanoparticles for size, drug loading, and surface functionalization.
Workflow for Sialic Acid-Targeted Nanoparticle Synthesis
Role in Cellular Signaling
Phenylboronic acids have been shown to impact cancer cell signaling, notably by inhibiting the Rho family of GTPases.[1] These proteins are key regulators of the actin cytoskeleton and are often dysregulated in metastatic cancer, promoting cell migration and invasion. The precise mechanism of inhibition by 4-Carboxy-2-nitrophenylboronic acid is a subject of ongoing research, but it is believed to interfere with the guanine nucleotide exchange factors (GEFs) that activate Rho GTPases, or by directly interacting with the GTPases themselves.
Inhibition of Rho GTPase Signaling by Phenylboronic Acids
